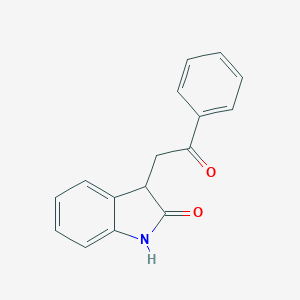![molecular formula C11H15NO B181193 n-[2-Methyl-5-(propan-2-yl)phenyl]formamide CAS No. 4474-14-0](/img/structure/B181193.png)
n-[2-Methyl-5-(propan-2-yl)phenyl]formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-Methyl-5-(propan-2-yl)phenyl]formamide, also known as MPPF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. MPPF is a selective antagonist of the serotonin 5-HT1A receptor, a protein that plays a crucial role in regulating mood and anxiety. In
Wirkmechanismus
N-[2-Methyl-5-(propan-2-yl)phenyl]formamide acts as a selective antagonist of the 5-HT1A receptor, which is a G protein-coupled receptor that is widely expressed in the brain and other tissues. When activated, the 5-HT1A receptor inhibits the release of serotonin, a neurotransmitter that plays a key role in regulating mood and anxiety. n-[2-Methyl-5-(propan-2-yl)phenyl]formamide binds to the 5-HT1A receptor and prevents it from being activated by serotonin or other agonists, thereby reducing the inhibitory effect on serotonin release.
Biochemical and Physiological Effects
n-[2-Methyl-5-(propan-2-yl)phenyl]formamide has been shown to have a number of biochemical and physiological effects in preclinical studies. In animal models, n-[2-Methyl-5-(propan-2-yl)phenyl]formamide has been shown to reduce anxiety-like behavior and improve depressive-like symptoms. Additionally, n-[2-Methyl-5-(propan-2-yl)phenyl]formamide has been shown to modulate the activity of various neurotransmitter systems, including dopamine and norepinephrine, which are involved in regulating mood and motivation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using n-[2-Methyl-5-(propan-2-yl)phenyl]formamide in lab experiments is its high selectivity for the 5-HT1A receptor. This allows researchers to specifically target this receptor and study its effects on various physiological processes. Additionally, n-[2-Methyl-5-(propan-2-yl)phenyl]formamide has been well-characterized in the literature, and its synthesis method is well-established, making it a readily available tool for researchers.
One limitation of using n-[2-Methyl-5-(propan-2-yl)phenyl]formamide in lab experiments is its potential for off-target effects. While n-[2-Methyl-5-(propan-2-yl)phenyl]formamide is highly selective for the 5-HT1A receptor, it may also interact with other receptors or proteins in the body, leading to unintended effects. Additionally, the effects of n-[2-Methyl-5-(propan-2-yl)phenyl]formamide may vary depending on the animal model or experimental conditions used, which can complicate interpretation of the results.
Zukünftige Richtungen
There are several future directions for research on n-[2-Methyl-5-(propan-2-yl)phenyl]formamide. One area of interest is its potential as a therapeutic agent for mood and anxiety disorders. While n-[2-Methyl-5-(propan-2-yl)phenyl]formamide has shown promise in preclinical studies, further research is needed to determine its safety and efficacy in humans. Additionally, n-[2-Methyl-5-(propan-2-yl)phenyl]formamide may have applications in other areas of research, such as drug discovery and development, where it can be used to study the effects of new compounds on the 5-HT1A receptor.
Conclusion
In conclusion, n-[2-Methyl-5-(propan-2-yl)phenyl]formamide is a selective antagonist of the serotonin 5-HT1A receptor that has potential applications in medical research. Its synthesis method is well-established, and it has been extensively studied for its effects on mood and anxiety in animal models. While there are limitations to using n-[2-Methyl-5-(propan-2-yl)phenyl]formamide in lab experiments, its high selectivity for the 5-HT1A receptor makes it a valuable tool for studying the role of this receptor in various physiological processes. Future research on n-[2-Methyl-5-(propan-2-yl)phenyl]formamide may lead to the development of new therapies for mood and anxiety disorders and a better understanding of the mechanisms underlying these conditions.
Synthesemethoden
N-[2-Methyl-5-(propan-2-yl)phenyl]formamide can be synthesized through a series of chemical reactions that involve the condensation of 2-methyl-5-(propan-2-yl)aniline with formic acid. The resulting product is purified through recrystallization to obtain n-[2-Methyl-5-(propan-2-yl)phenyl]formamide in its final form. This synthesis method has been well-established in the literature and has been used to produce n-[2-Methyl-5-(propan-2-yl)phenyl]formamide for various research studies.
Wissenschaftliche Forschungsanwendungen
N-[2-Methyl-5-(propan-2-yl)phenyl]formamide has been extensively studied for its potential applications in medical research. One of the main areas of research has been its use as a tool to study the role of the serotonin 5-HT1A receptor in various physiological and pathological states. n-[2-Methyl-5-(propan-2-yl)phenyl]formamide has been used in preclinical studies to investigate the role of the 5-HT1A receptor in anxiety, depression, and other mood disorders. Additionally, n-[2-Methyl-5-(propan-2-yl)phenyl]formamide has been used to study the effects of various drugs on the 5-HT1A receptor and its downstream signaling pathways.
Eigenschaften
CAS-Nummer |
4474-14-0 |
|---|---|
Produktname |
n-[2-Methyl-5-(propan-2-yl)phenyl]formamide |
Molekularformel |
C11H15NO |
Molekulargewicht |
177.24 g/mol |
IUPAC-Name |
N-(2-methyl-5-propan-2-ylphenyl)formamide |
InChI |
InChI=1S/C11H15NO/c1-8(2)10-5-4-9(3)11(6-10)12-7-13/h4-8H,1-3H3,(H,12,13) |
InChI-Schlüssel |
QISOIFZWVXZQOR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(C)C)NC=O |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(C)C)NC=O |
Andere CAS-Nummern |
4474-14-0 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





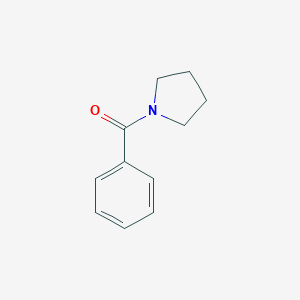


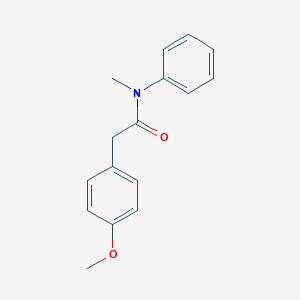
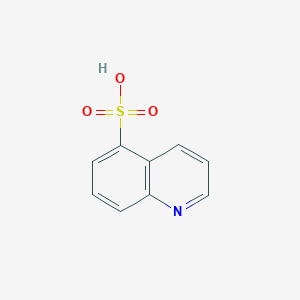


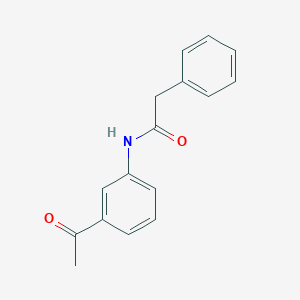

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenylcyclopropanecarboxamide](/img/structure/B181134.png)

